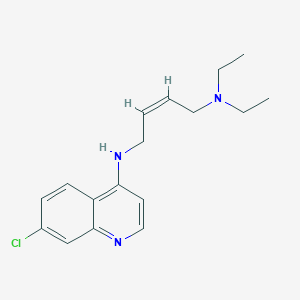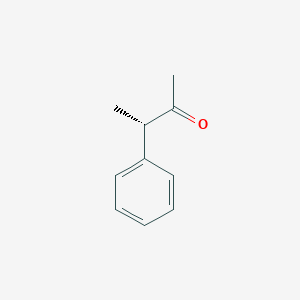
(3S)-3-Phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Phenylbutan-2-one: is an organic compound with the molecular formula C10H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a butan-2-one backbone. It is often used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (3S)-3-Phenylbutan-2-one is through aldol condensation. This involves the reaction of acetophenone with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetate. This reaction requires anhydrous conditions and is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale aldol condensation or Grignard reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: (3S)-3-Phenylbutan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl group can be replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid or phenylacetic acid.
Reduction: (3S)-3-Phenylbutan-2-ol.
Substitution: Various substituted phenylbutanones depending on the substituent used.
科学的研究の応用
Chemistry: (3S)-3-Phenylbutan-2-one is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions. It can act as a substrate for enzymes involved in oxidation and reduction processes, providing insights into enzyme specificity and activity.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical properties make it suitable for use in various consumer products.
作用機序
The mechanism of action of (3S)-3-Phenylbutan-2-one involves its interaction with specific molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, it undergoes nucleophilic attack by reducing agents, resulting in the formation of alcohols. The pathways involved in these reactions are well-studied and provide valuable information about the reactivity of this compound.
類似化合物との比較
(3R)-3-Phenylbutan-2-one: The enantiomer of (3S)-3-Phenylbutan-2-one, which has similar chemical properties but different biological activity.
Phenylacetone: A structurally similar compound with a phenyl group attached to a different carbon atom.
Benzylacetone: Another related compound with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
23406-52-2 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
(3S)-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1 |
InChIキー |
CVWMNAWLNRRPOL-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)C(=O)C |
正規SMILES |
CC(C1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


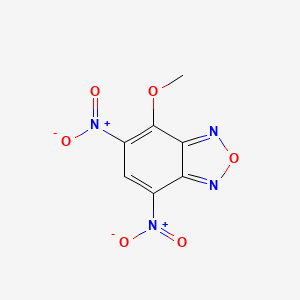

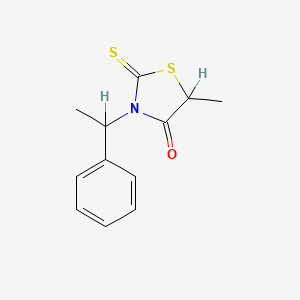
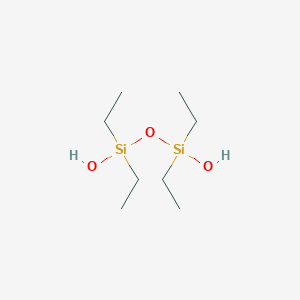
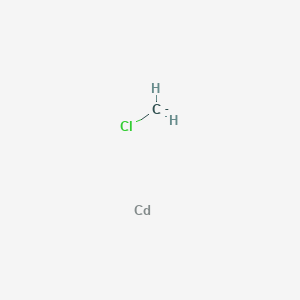
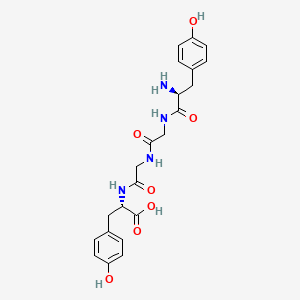
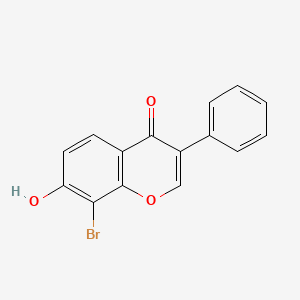



![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

